Prenyl thioacetate (CAS 33049-93-3) is a specialized allylic thioester widely procured as a stable, protected precursor to prenyl mercaptan (3-methyl-2-buten-1-thiol) in advanced flavor formulation and organic synthesis. Characterized by a boiling point of 140-143 °C at atmospheric pressure and a specific gravity of 0.964-0.969, this clear, colorless liquid offers high solubility in organic solvents like ethanol and heptane while remaining insoluble in water [1]. Its primary industrial value lies in its thioester linkage, which masks the highly reactive and intensely malodorous free thiol group. This structural feature provides critical advantages in processability, shelf-life, and handling, making it the preferred choice for applications requiring precise delivery of the prenylthiol moiety without the severe operational drawbacks of handling the free mercaptan directly [1].
Attempting to substitute prenyl thioacetate with its deprotected analog, prenyl mercaptan, introduces severe handling and stability failures in industrial workflows. Prenyl mercaptan is notoriously prone to rapid auto-oxidation in the presence of air or light, degrading into diprenyl disulfide and leading to inconsistent dosing and poor reproducibility in synthetic yields . Furthermore, the free thiol possesses an extreme odor threshold—as low as 0.007 ppb in aqueous media—which poses significant facility contamination risks and requires specialized, high-cost containment protocols. By utilizing prenyl thioacetate, buyers bypass these oxidative degradation pathways and odor-control bottlenecks, ensuring a chemically stable reagent that can be quantitatively deprotected in situ only when the active thiol is required.
Prenyl mercaptan is highly unstable under standard atmospheric conditions, rapidly undergoing oxidative dimerization to form diprenyl disulfide. This degradation compromises reagent purity and leads to unpredictable stoichiometry in downstream syntheses. In contrast, prenyl thioacetate features an acetyl-protected sulfur atom that completely blocks this auto-oxidation pathway . Procurement of the thioacetate form ensures long-term stability during storage and transport, allowing chemists to maintain a reliable inventory of the prenylthiol precursor without the rapid titer loss associated with the free mercaptan .
| Evidence Dimension | Susceptibility to auto-oxidation |
| Target Compound Data | Prenyl thioacetate: Stable against oxidative dimerization (acetyl-protected) |
| Comparator Or Baseline | Prenyl mercaptan: Highly prone to rapid oxidation to diprenyl disulfide |
| Quantified Difference | Complete inhibition of disulfide formation during storage |
| Conditions | Standard atmospheric storage conditions (air/light exposure) |
Eliminates batch-to-batch variability caused by reagent degradation, ensuring precise stoichiometric control in synthesis.
The free thiol, prenyl mercaptan, exhibits an extreme odor threshold of approximately 0.007 ppb in aqueous media, making it one of the most potent odorants encountered in chemical handling [1]. Working with the free thiol requires stringent containment to prevent facility-wide odor contamination. Prenyl thioacetate acts as a 'masked' thiol with a significantly higher odor threshold and more manageable volatility profile. This allows for standard laboratory and manufacturing handling procedures without the severe operational disruptions and specialized ventilation costs associated with the free mercaptan [1].
| Evidence Dimension | Odor threshold and handling requirements |
| Target Compound Data | Prenyl thioacetate: Manageable odor profile suitable for standard handling |
| Comparator Or Baseline | Prenyl mercaptan: Extreme odor threshold (0.007 ppb) |
| Quantified Difference | Orders of magnitude reduction in odor potency and contamination risk |
| Conditions | Ambient handling in laboratory or manufacturing environments |
Drastically reduces the overhead costs and operational risks associated with specialized odor containment and facility decontamination.
Prenyl mercaptan is highly volatile, with a boiling point of 128-135 °C and a vapor pressure of approximately 14 mmHg at 25 °C, which exacerbates its odor dispersion and complicates high-temperature processing. Prenyl thioacetate offers a higher boiling point of 140-143 °C at standard atmospheric pressure (760 mmHg)[1]. This reduced volatility improves the compound's retention during formulation and thermal processing, minimizing evaporative losses and ensuring more accurate dosing in complex mixtures before targeted hydrolysis releases the active thiol [1].
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | Prenyl thioacetate: 140-143 °C at 760 mmHg |
| Comparator Or Baseline | Prenyl mercaptan: 128-135 °C at 760 mmHg |
| Quantified Difference | +5 to +15 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enhances retention during thermal processing and reduces evaporative losses, improving formulation accuracy.
Prenyl thioacetate is the preferred precursor for synthesizing complex prenyl-containing molecules where the direct use of prenyl mercaptan would result in poor yields due to disulfide formation. By subjecting the thioacetate to controlled hydrolysis or nucleophilic cleavage, chemists can generate the reactive free thiol in situ, immediately trapping it with electrophiles. This approach maximizes the yield of the desired prenylated product while minimizing exposure to the volatile and malodorous free thiol .
In the flavor and fragrance industry, prenyl thioacetate is utilized as a stable, slow-release precursor to impart specific sulfurous or tropical notes. Its resistance to oxidation ensures that the formulation remains stable on the shelf, while gradual hydrolysis in the final application matrix releases the highly potent prenyl mercaptan at precisely controlled, trace levels .
Due to its stability, prenyl thioacetate serves as a reliable analytical reference standard in the profiling of volatile sulfur compounds (VSCs). Unlike the free thiol, which degrades rapidly in standard solutions, the thioacetate maintains its concentration over time, providing accurate calibration for gas chromatography-mass spectrometry (GC-MS) analyses of complex metabolomes .